3-Aminocyclobutane-1-carboxamide hydrochloride
Description
3-Aminocyclobutane-1-carboxamide hydrochloride is a cyclobutane-derived compound featuring an amino group at the 3-position and a carboxamide group at the 1-position, with a hydrochloride salt counterion. Cyclobutane derivatives are often explored in medicinal chemistry and organic synthesis due to their strained ring systems, which can influence reactivity and bioavailability .
Properties
IUPAC Name |
3-aminocyclobutane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOMPRYRWYLYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031242-41-6, 1955557-29-5 | |
| Record name | 3-aminocyclobutane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-aminocyclobutane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural and Chemical Profile of 3-Aminocyclobutane-1-carboxamide Hydrochloride
This compound (CAS: 1314904-70-5) is characterized by a cyclobutane ring substituted with an amine group at position 3 and a carboxamide moiety at position 1. Its molecular formula, $$ \text{C}5\text{H}{10}\text{N}_2\text{O} \cdot \text{HCl} $$, corresponds to a molar mass of 150.61 g/mol. The SMILES notation $$ \text{O=C(C1CC(N)C1)N} $$ and InChI key $$ \text{FABRNCRSZARATD-UHFFFAOYSA-N} $$ confirm its bicyclic structure and stereochemical configuration. Predicted collision cross-section (CCS) values for adducts such as $$ [\text{M+H}]^+ $$ (127.2 Ų) and $$ [\text{M-H}]^- $$ (125.8 Ų) further validate its physicochemical stability.
Direct Amidation of Ester Precursors
A prevalent route to this compound involves the amidation of methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 43810936), a commercially available intermediate. This method leverages nucleophilic acyl substitution, where the methyl ester undergoes reaction with anhydrous ammonia under reflux conditions.
Reaction Conditions and Optimization
- Substrate : Methyl 3-aminocyclobutanecarboxylate hydrochloride (5.3 g, 0.02 mol).
- Ammonia Source : Gaseous $$ \text{NH}_3 $$ or concentrated aqueous ammonia (excess molar ratio).
- Solvent : Anhydrous methanol or ethanol (60 mL).
- Catalyst : Chloroacetyl chloride (3.1 g, 0.04 mol) facilitates ester activation.
- Temperature : Reflux at 70–90°C for 10 hours.
Post-reaction, the mixture is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and evaporated to yield a crude product, which is recrystallized from a 1:200 acetic acid-water mixture to achieve >97% purity. This method affords yields exceeding 90%, as evidenced by $$ ^1\text{H} $$-NMR data ($$ \delta = 7.65 \, \text{(m, 1H)}, 2.73 \, \text{(d, J=4.4Hz, 3H)} $$).
Multi-Step Synthesis via Ullmann-Type Coupling
Alternative routes derive from patented protocols for structurally analogous cyclobutane derivatives. For instance, CN109988077A details the synthesis of 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylates, adapting Ullmann coupling for C–N bond formation.
Key Steps :
- Amination : Reacting 1-amino-cyclobutane-1-carboxylic acid hydrochloride (18.0 g, 0.11 mol) with 2-fluoro-4-bromo-N-methylbenzamide (18.6 g, 0.08 mol) in DMF, using $$ \text{CuCl} $$ (1.6 g, 0.016 mol) and $$ \text{Na}2\text{CO}3 $$ (21.2 g, 0.20 mol) at 110°C for 10 hours.
- Esterification : Treating the carboxylic acid intermediate with chloroacetyl chloride (3.1 g, 0.04 mol) in methanol, ethanol, or isopropanol under reflux to form the corresponding ester.
- Amidation : Hydrolyzing the ester to the carboxylic acid (via 37% citric acid) followed by amidation with ammonium chloride.
This method, though originally designed for aryl-substituted analogs, achieves 74–91% yields for cyclobutane carboxamides, underscoring its adaptability.
Hydrogenolysis and Deprotection Strategies
US9242924B2 outlines a hydrogenolysis-based approach for deprotecting tert-butoxycarbonyl (Boc)-protected intermediates, critical for synthesizing amino-substituted cyclobutanes.
Protocol Overview :
- Substrate : 1-(N-Boc-amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester.
- Catalyst : Wet palladium on carbon (5–10 wt%) under $$ \text{H}_2 $$ atmosphere.
- Conditions : pH 2.0–5.0 (adjusted with acetic acid), ethanol solvent, 25–50°C, 3–5 days.
- Outcome : Quantitative debenzylation to yield 1-(N-Boc-amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester, subsequently deprotected via acidic hydrolysis (HCl/EtOH) to the primary amine.
This method avoids hazards associated with dry palladium and achieves full conversion, making it scalable for >500 g batches.
Comparative Analysis of Synthetic Methods
The table below contrasts the efficiency, scalability, and practicality of predominant routes:
Chemical Reactions Analysis
Types of Reactions: 3-Aminocyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
3-Aminocyclobutane-1-carboxamide hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Types of Reactions:
- Oxidation: Can yield oxo derivatives using agents like potassium permanganate.
- Reduction: Can be reduced to amine derivatives using lithium aluminum hydride.
- Substitution: Nucleophilic substitution can introduce functional groups into the cyclobutane ring.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It has been shown to bind to specific enzymes and receptors, modulating their activity, which may lead to therapeutic effects.
Biological Activities:
- Antimicrobial Properties: Preliminary studies indicate potential antimicrobial effects against various pathogens.
- Antitumor Activity: In vitro studies show that it can induce apoptosis in cancer cell lines such as MDA-MB-231.
- Neuroprotective Effects: Some studies suggest it may offer neuroprotective benefits in models of neurodegeneration.
Medicine
Research is ongoing to explore its therapeutic applications. It may serve as a precursor for drug development targeting various diseases, including cancer and neurodegenerative disorders.
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on breast cancer cell lines:
| Cell Line | IC50 (µM) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| MDA-MB-231 | 15.1 | 5 |
| Hs 578T | 7.24 | 6 |
The compound showed significant apoptosis induction, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, administration of the compound resulted in a significant reduction in neuronal cell death compared to control groups, suggesting its utility in neuroprotection.
Mechanism of Action
The mechanism of action of 3-Aminocyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibiting or modulating their activity.
Interact with Receptors: Affecting signal transduction pathways.
Alter Cellular Processes: Such as gene expression or protein synthesis.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between 3-Aminocyclobutane-1-carboxamide hydrochloride and its analogs:
Key Observations :
- Carboxamide vs.
- Substituent Effects: The benzyloxy group in 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride introduces steric bulk and lipophilicity, contrasting with the simpler methyl or carboxamide groups in other analogs .
Biological Activity
3-Aminocyclobutane-1-carboxamide hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its cyclobutane structure, featuring an amino group and a carboxamide functional group. This configuration allows the compound to participate in various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction : The carboxamide group can be reduced to form amines.
- Substitution : The amino group can engage in substitution reactions with electrophiles.
The compound serves as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry for drug development.
The biological activity of this compound involves several mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity and impacting various metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways crucial for cellular function.
- Cellular Process Alteration : The compound can affect gene expression and protein synthesis, leading to changes in cellular behavior .
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of this compound. For instance, it has been evaluated for its effects on cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. In vitro assays showed that treatment with the compound led to a marked increase in apoptotic signals, as measured by caspase activation assays .
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects of this compound on breast cancer cell lines (MDA-MB-231).
- Methodology : Cells were treated with varying concentrations of the compound over 72 hours. Cell viability was measured using fluorescence-based assays.
- Findings : A concentration-dependent increase in apoptosis was observed, with significant induction at lower concentrations compared to controls .
-
In Vivo Stability and Tumor Uptake :
- A study reported that radiolabeled analogs of 3-Aminocyclobutane-1-carboxamide exhibited high tumor uptake in gliosarcoma models. These findings suggest that the compound has good metabolic stability and tumor-targeting capabilities, making it a candidate for further development as a radiopharmaceutical .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-Aminocyclobutane-1-carboxylic acid | Cyclobutane derivative | Potential anti-inflammatory properties |
| Cyclobutane derivatives | Various functional groups | Diverse biological activities |
| γ-Amino acids | Non-canonical amino acids | Role in protease inhibition |
This comparison highlights the unique properties of this compound, particularly its distinct combination of functional groups that confer specific biological activities not found in other compounds .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for laboratory-scale preparation of 3-Aminocyclobutane-1-carboxamide hydrochloride?
- Methodological Answer : A multi-step approach is typically employed:
Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven cyclization to construct the cyclobutane scaffold.
Amidation : Introduce the carboxamide group via coupling reagents (e.g., EDC/HOBt) or direct aminolysis of esters.
Salt Formation : React the free base with hydrochloric acid under controlled pH to precipitate the hydrochloride salt.
- Key Considerations : Monitor reaction intermediates using TLC or LC-MS to ensure step completion. Adjust solvent polarity during crystallization to enhance purity .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer :
- HPLC Analysis : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides optimal sensitivity for amine-containing compounds.
- Calibration : Establish a linear range (e.g., 1–10 µg/mL) with regression coefficients >0.999. Recovery rates (98–102%) and RSDs <2% confirm accuracy .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify cyclobutane ring protons (δ 2.5–4.0 ppm) and carboxamide carbonyl signals (δ 170–175 ppm).
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₅H₁₀ClN₂O⁺) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes.
- Storage : Keep in airtight containers at 2–8°C, away from moisture.
- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can stereochemical isomers of this compound be resolved and analyzed?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Monitor enantiomeric excess (ee) via UV at 210 nm.
- NMR Diastereomer Differentiation : Analyze coupling constants (e.g., J values for cyclobutane protons) and NOESY correlations to distinguish cis/trans configurations .
Q. What computational tools predict the physicochemical properties of this compound?
- Methodological Answer :
- ACD/Labs Percepta : Calculate logP (lipophilicity), pKa (amine protonation), and solubility in aqueous buffers.
- Density Functional Theory (DFT) : Optimize 3D geometries (e.g., B3LYP/6-31G*) to assess ring strain (~110 kJ/mol for cyclobutane) and its impact on reactivity .
Q. What in vitro models are suitable for studying its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test binding affinity to target enzymes (e.g., proteases) via fluorescence polarization or SPR.
- Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) analogs to quantify permeability in Caco-2 monolayers.
- Mechanistic Insight : The cyclobutane ring’s rigidity may enhance target selectivity by reducing conformational flexibility during binding .
Q. How does cyclobutane ring strain influence nucleophilic substitution reactions at the carboxamide site?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with non-strained analogs (e.g., cyclohexane derivatives) using LC-MS.
- Theoretical Analysis : Ring strain increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by amines/thiols.
- Experimental Validation : Perform Hammett plots to correlate substituent effects with reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
